molecular formula C18H23N3O8S B14651628 S-Mandelylglutathione CAS No. 50409-83-1

S-Mandelylglutathione

Cat. No.: B14651628
CAS No.: 50409-83-1
M. Wt: 441.5 g/mol
InChI Key: YUKXYNWSJMQEBV-GYZKLXCISA-N
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Description

S-Mandelylglutathione (systematic name: S-(1-phenyl-2-hydroxyethyl)glutathione) is a glutathione (GSH) conjugate where the thiol group of cysteine in GSH is covalently bonded to a mandelyl group (derived from mandelic acid, a phenylglycolic acid). This modification introduces a bulky aromatic moiety, altering the compound’s physicochemical properties and biological interactions compared to native glutathione. Glutathione conjugates like this compound are critical in detoxification pathways, often serving as intermediates in xenobiotic metabolism .

Properties

CAS No.

50409-83-1

Molecular Formula

C18H23N3O8S

Molecular Weight

441.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxy-2-phenylacetyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H23N3O8S/c19-11(17(27)28)6-7-13(22)21-12(16(26)20-8-14(23)24)9-30-18(29)15(25)10-4-2-1-3-5-10/h1-5,11-12,15,25H,6-9,19H2,(H,20,26)(H,21,22)(H,23,24)(H,27,28)/t11-,12-,15?/m0/s1

InChI Key

YUKXYNWSJMQEBV-GYZKLXCISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Mandelylglutathione can be synthesized through enzymatic reactions involving the enzyme glyoxalase I. The synthesis typically involves the reaction of phenylglyoxal with reduced glutathione. The reaction is carried out in an aqueous medium, and the product is purified using ion exchange chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route described above can be scaled up for industrial purposes. The use of bioreactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

S-Mandelylglutathione undergoes various chemical reactions, including:

    Oxidation: The thiol group in glutathione can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The hydroxyl group in the mandelic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol or beta-mercaptoethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of glutathione disulfide.

    Reduction: Regeneration of the thiol form of glutathione.

    Substitution: Formation of various substituted mandelylglutathione derivatives.

Scientific Research Applications

S-Mandelylglutathione has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-Mandelylglutathione involves its interaction with cellular thiol-disulfide exchange systems. The compound can modulate the redox state of cells by participating in oxidation-reduction reactions. It targets various molecular pathways involved in oxidative stress and detoxification processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural diversity of S-substituted glutathione derivatives influences solubility, stability, and enzyme affinity. Key examples include:

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Solubility
S-Mandelylglutathione 1-phenyl-2-hydroxyethyl ~400 (estimated) Not reported Low (hydrophobic)
S-Lactoylglutathione Lactoyl (CH3CHOHCO-) ~335 Not reported Moderate
S-Methyl Glutathione Methyl (CH3-) 321.35 Not reported High
S-Hexylglutathione Hexyl (C6H13-) ~400 Not reported Low
S-(2-Chloroacetyl)glutathione Chloroacetyl (ClCH2CO-) ~380 Not reported Moderate

Key Observations :

  • Aromatic substituents (e.g., phenyl in this compound) reduce solubility due to increased hydrophobicity, whereas small alkyl groups (e.g., methyl) enhance aqueous solubility .
  • Electron-withdrawing groups (e.g., nitro in S-(p-Nitrobenzyl)glutathione) may stabilize the conjugate against enzymatic degradation .

Enzymatic Interactions

Glutathione conjugates are substrates or inhibitors for enzymes like glutathione reductase (GR), gamma-glutamyl transpeptidase (GGT), and glutathione-S-transferases (GSTs):

Compound Enzymatic Activity Reference
This compound Likely substrate for GSTs; potential inhibitor for GGT due to structural bulk
S-Allylmercaptoglutathione Substrate for glutathione reductase (GR)
S-Lactoylglutathione Processed by GGT for gamma-glutamyl cycle
S-Hydroxymethylglutathione Substrate for formaldehyde dehydrogenase

Key Findings :

  • This compound’s bulky aromatic group may hinder interactions with GR or GGT, unlike smaller conjugates (e.g., S-Allylmercaptoglutathione) .
  • S-Hydroxymethylglutathione is central in formaldehyde detoxification, highlighting the functional specialization of substituents .

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